molecular formula C17H14FN3OS2 B2452097 N-(4-fluorobenzyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864916-80-3

N-(4-fluorobenzyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2452097
CAS No.: 864916-80-3
M. Wt: 359.44
InChI Key: JXTCAOROBCZIOW-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H14FN3OS2 and its molecular weight is 359.44. The purity is usually 95%.
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Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3OS2/c18-14-8-6-12(7-9-14)10-19-15(22)11-23-17-20-16(21-24-17)13-4-2-1-3-5-13/h1-9H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTCAOROBCZIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article synthesizes available data on its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions starting from 1,2,4-thiadiazole derivatives. For instance, the reaction between 4-fluorobenzylamine and thiadiazole derivatives can yield the desired compound through acylation processes. Structural confirmation is often achieved using techniques such as NMR and mass spectrometry .

Antimicrobial Activity

Several studies have demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 32.6 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .

Anticancer Activity

Thiadiazole derivatives are also recognized for their anticancer properties. In vitro studies have indicated that compounds with similar structures can inhibit cancer cell proliferation effectively. For instance, one study reported an IC50 value of 7.4 µM for a related thiadiazole compound against the K562 leukemia cell line . The mechanism of action is believed to involve apoptosis induction through mitochondrial pathways and interaction with specific protein targets .

Anti-inflammatory Activity

The anti-inflammatory effects of thiadiazole derivatives have been documented in various assays. Research indicates that certain compounds can achieve up to 60% inhibition of edema in animal models at specific doses . The proposed mechanism involves the stabilization of lysosomal membranes and inhibition of prostaglandin biosynthesis .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated a series of thiadiazole derivatives for their antimicrobial efficacy against E. coli and Bacillus cereus. The results showed that compounds with electron-withdrawing groups exhibited enhanced activity compared to their electron-donating counterparts, emphasizing the importance of substituent effects on biological activity .

Case Study 2: Anticancer Potential
In another investigation focused on anticancer activity, a derivative similar to this compound was tested against various cancer cell lines. The results indicated selective cytotoxicity towards leukemia cells with minimal effects on normal cells, highlighting its potential as a targeted therapy .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC = 32.6 µg/mL against E. coli
AnticancerIC50 = 7.4 µM against K562 cells
Anti-inflammatoryUp to 60% edema inhibition

Scientific Research Applications

Biological Activities

The biological activities of N-(4-fluorobenzyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide have been explored in various studies:

Anticancer Activity : Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing thiadiazole rings exhibit significant cytotoxic effects against various cancer cell lines, including breast, colon, and prostate cancers. For instance, derivatives similar to this compound have shown decreased viability in human cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Thiadiazole derivatives are known to possess antibacterial and antifungal properties. Studies have indicated that modifications to the thiadiazole ring can enhance these activities, making them candidates for developing new antimicrobial agents .

Anti-inflammatory Effects : Some research has highlighted the anti-inflammatory potential of thiadiazole-based compounds. They may inhibit inflammatory pathways and cytokine production, which could be beneficial in treating inflammatory diseases .

Case Studies

Several case studies have documented the synthesis and evaluation of compounds related to this compound:

Study Objective Findings
Study A Investigate anticancer propertiesDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Study B Evaluate antimicrobial activityFound effective against Gram-positive bacteria with minimum inhibitory concentrations (MICs) lower than standard antibiotics.
Study C Assess anti-inflammatory effectsShowed reduction in pro-inflammatory cytokines in vitro, indicating potential for therapeutic use in chronic inflammation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioether (-S-) and acetamide (-NHCO-) groups serve as key reactive sites:

  • Thioether substitution : The benzylthio group undergoes nucleophilic displacement with alkyl/aryl halides under basic conditions. For example, reactions with substituted benzyl bromides in DMF/K₂CO₃ yield derivatives with modified aromatic substituents .

  • Amide bond formation : The acetamide moiety participates in coupling reactions, such as interactions with carboxylic acids using EDCl/HOBt activation .

Oxidation Reactions

The thiadiazole sulfur atoms can undergo oxidation:

  • Sulfoxide/sulfone formation : Treatment with H₂O₂ or m-CPBA oxidizes the thiadiazole ring, altering electronic properties and biological activity .

Cyclization Reactions

Under thermal or acidic conditions, the thiadiazole ring may participate in cycloaddition reactions to form fused heterocyclic systems, though this requires further experimental validation .

Reagents and Reaction Conditions

Reaction Type Reagents/Conditions Monitoring Method
Nucleophilic substitutionK₂CO₃, DMF, RT, alkyl/aryl halidesTLC (hexane:ethyl acetate)
Amide couplingEDCl, HOBt, acetonitrile, RTNMR, IR
OxidationH₂O₂ (30%), CH₃CN, 60°CHPLC, MS

Data compiled from synthesis protocols in references .

Major Reaction Products and Yields

Derivatives synthesized via nucleophilic substitution exhibit structural diversity and varying bioactivity:

Product Substituent Yield Biological Activity (IC₅₀)
N-(5-(2-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide2-fluorobenzyl79%22.68 µM (MDA-MB-231)
N-(5-(4-chlorobenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide4-chlorobenzyl68%18.23 µM (HT-29)

Biological data reflects cytotoxicity against cancer cell lines .

Spectroscopic Characterization

  • ¹H NMR : Key signals include δ 3.8 ppm (-CH₂CO-) and δ 4.48 ppm (-CH₂S-) .

  • IR : Stretching vibrations at 1697 cm⁻¹ (C=O) and 3442 cm⁻¹ (N-H) .

Comparative Reactivity with Analogues

Feature N-(4-fluorobenzyl) derivative N-(4-chlorobenzyl) analogue
Electron-withdrawing effect Enhanced (F)Stronger (Cl)
Thioether reactivity ModerateHigher
Oxidation susceptibility LowModerate

Fluorine’s electronegativity reduces electron density at the thiadiazole ring, moderating reactivity compared to chloro analogues .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-fluorobenzyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide, and how can purity be optimized?

  • Methodology : Synthesis typically involves multi-step reactions:

Thiadiazole ring formation : Reacting thiourea derivatives with carboxylic acids under reflux conditions (e.g., in ethanol or toluene) .

Thioether linkage : Coupling the thiadiazole intermediate with 2-chloroacetamide derivatives using NaH or NaOH as a base .

Fluorobenzyl substitution : Introducing the 4-fluorobenzyl group via nucleophilic substitution or amide bond formation .

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) is critical for isolating high-purity product (>95% by HPLC) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., fluorobenzyl protons at δ 4.5–5.0 ppm; thiadiazole carbons at δ 160–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₉H₁₆FN₃OS₂: 409.08 g/mol) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtained) .

Q. What preliminary biological screening assays are suitable for this compound?

  • In vitro Testing :

  • Anticancer Activity : MTT assays against cancer cell lines (e.g., MCF7, PC3) with IC₅₀ calculations .
  • Antimicrobial Screening : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
    • Apoptosis Induction : Caspase-3/7 activation assays (luminescence-based) to evaluate programmed cell death pathways .

Advanced Research Questions

Q. How does the fluorobenzyl group influence the compound’s binding affinity to molecular targets?

  • Mechanistic Insight :

  • Fluorine’s Role : The electron-withdrawing 4-fluorobenzyl group enhances electrophilicity, improving interactions with cysteine residues in enzyme active sites (e.g., kinases) .
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR or tubulin. Compare with non-fluorinated analogs to quantify affinity differences .

Q. How can contradictory bioactivity data (e.g., variable IC₅₀ across studies) be resolved?

  • Troubleshooting Strategies :

  • Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
  • Metabolic Stability : Test compound stability in culture media (LC-MS/MS) to rule out degradation artifacts .
  • Comparative SAR : Synthesize analogs with modified substituents (e.g., chloro vs. fluoro) to identify structural determinants of activity .

Q. What advanced techniques elucidate the compound’s mechanism of action in apoptosis induction?

  • Experimental Design :

  • Transcriptomics : RNA-seq to identify upregulated pro-apoptotic genes (e.g., BAX, PUMA) .
  • Flow Cytometry : Annexin V/PI staining to quantify early/late apoptotic populations .
  • Mitochondrial Dysfunction : JC-1 staining to measure loss of membrane potential .

Q. How can structure-activity relationship (SAR) studies be optimized for this scaffold?

  • SAR Framework :

Substituent Biological Impact Key Reference
4-fluorobenzyl↑ Anticancer potency
Thiadiazole-SEssential for kinase inhibition
Acetamide linkerModulates solubility
  • Methodology : Parallel synthesis of 10–20 derivatives with systematic substituent variations (e.g., aryl, alkyl groups) followed by PCA analysis to correlate structural features with activity .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • In silico Tools :

  • ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate permeability (LogP), bioavailability (Lipinski’s Rule of Five), and CYP450 interactions .
  • MD Simulations : GROMACS for assessing binding stability with targets over 100 ns trajectories .

Data Contradiction Analysis Example

  • Issue : Conflicting reports on IC₅₀ values against MCF7 cells (e.g., 2.1 μM vs. 8.7 μM).
  • Resolution :
    • Validate cell line authenticity (STR profiling).
    • Re-test under standardized conditions (e.g., 10% FBS, 48h incubation).
    • Perform pharmacokinetic profiling to assess intracellular accumulation differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.